molecular formula C18H18ClFN2OS B2936465 7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1797638-43-7

7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2936465
CAS RN: 1797638-43-7
M. Wt: 364.86
InChI Key: FIPFYVBQDBRCPB-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, commonly known as CCT018159, is a small molecule compound that has been extensively researched for its potential therapeutic applications.

Scientific Research Applications

CCT018159 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been evaluated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of CCT018159 is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns that can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
CCT018159 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

CCT018159 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified, which makes it a useful tool for studying the role of HDAC inhibition in various biological processes. However, there are also some limitations to using CCT018159 in lab experiments. It has relatively low potency compared to other HDAC inhibitors, which can make it less effective in some applications. Additionally, it has poor solubility in water, which can make it difficult to work with in some experimental systems.

Future Directions

There are several future directions for research on CCT018159. One area of interest is the development of more potent analogs of CCT018159 that can be used in cancer therapy. Another area of interest is the evaluation of CCT018159 in combination with other anti-cancer agents, as well as in combination with radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of CCT018159 and its effects on gene expression and cellular signaling pathways.

Synthesis Methods

CCT018159 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form the intermediate 2-(2-fluorophenyl)benzoyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate, which is cyclized to form the final product, CCT018159.

properties

IUPAC Name

7-(2-chlorophenyl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2OS/c19-14-6-2-1-5-13(14)17-9-10-22(11-12-24-17)18(23)21-16-8-4-3-7-15(16)20/h1-8,17H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPFYVBQDBRCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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